DIZ-3

G-quadruplex ALT cancer telomere biology

DIZ-3 is a unique dimeric G4 ligand targeting multimeric telomeric G4 in ALT cancers, not promoter G4s. This specificity offers a 14-fold selectivity (IC50 2.1 μM vs. 29.3 μM in normal cells) and a defined therapeutic window for mechanism studies. It's optimal for flow cytometry, colony formation, and migration assays in ALT+ lines (U2OS, SAOS-2), enabling precise telomere pathway analysis with minimal off-target transcriptional noise.

Molecular Formula C46H44F2N8
Molecular Weight 746.9 g/mol
Cat. No. B12388723
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDIZ-3
Molecular FormulaC46H44F2N8
Molecular Weight746.9 g/mol
Structural Identifiers
SMILESCN1CCN(CC1)C2=CC=C(C=C2)C3=C(N=C(N3)C4=CC=C(C=C4)C5=NC(=C(N5)C6=CC=C(C=C6)F)C7=CC=C(C=C7)N8CCN(CC8)C)C9=CC=C(C=C9)F
InChIInChI=1S/C46H44F2N8/c1-53-23-27-55(28-24-53)39-19-11-33(12-20-39)43-41(31-7-15-37(47)16-8-31)49-45(51-43)35-3-5-36(6-4-35)46-50-42(32-9-17-38(48)18-10-32)44(52-46)34-13-21-40(22-14-34)56-29-25-54(2)26-30-56/h3-22H,23-30H2,1-2H3,(H,49,51)(H,50,52)
InChIKeyNHADRDLRJIYBGX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 50 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

DIZ-3 Compound Profile: Selective Multimeric G-Quadruplex Ligand for ALT Cancer Research


DIZ-3 (CAS 2675490-72-7) is a dimeric aryl-substituted imidazole developed as a selective multimeric G-quadruplex (G4) ligand based on a G4-ligand-dimerizing strategy [1]. It intercalates into the G4-G4 interface, stabilizing the higher-order structure of telomeric multimeric G4, which is a distinguishing feature from monomeric G4 ligands that target single G4 units [1].

Why Generic G4 Ligands Cannot Substitute for DIZ-3 in ALT Cancer Research


Generic G-quadruplex ligands (e.g., TMPyP4, BRACO-19, RHPS4) typically target monomeric G4 structures found throughout the genome, including in promoter regions of oncogenes [1][2]. This broad targeting can lead to off-target transcriptional effects and toxicity in normal cells. DIZ-3 was specifically designed to exploit a structural vulnerability unique to ALT cancer cells—the multimeric G4 formed at telomeric overhangs—via a dimeric architecture that binds the G4-G4 interface [1]. Substituting a monomeric G4 ligand would compromise both the selectivity profile and the mechanistic relevance for ALT-dependent tumor models.

DIZ-3 Quantitative Differentiation Evidence vs. Monomeric G4 Ligands and Normal Cell Baselines


Selective Multimeric G4 Stabilization: DIZ-3 Binding Mode vs. Monomeric G4 Ligands

DIZ-3 intercalates into the G4-G4 interface of telomeric multimeric G4, whereas monomeric G4 ligands (e.g., TMPyP4, BRACO-19) bind individual G4 units without interface recognition [1]. This dimeric binding mode was confirmed via biophysical experiments (FRET melting, CD spectroscopy, and EMSA) demonstrating selective stabilization of multimeric over monomeric G4 [1].

G-quadruplex ALT cancer telomere biology

Cancer Cell Cytotoxicity: DIZ-3 IC50 in U2OS ALT Cells vs. Normal BJ Fibroblasts

DIZ-3 exhibits differential cytotoxicity between ALT cancer cells and normal fibroblasts. In U2OS osteosarcoma cells (ALT-positive), DIZ-3 achieved an IC50 of 2.1 μM. In contrast, normal BJ fibroblasts required a 14-fold higher concentration to achieve comparable growth inhibition (IC50 = 29.3 μM) [1].

cytotoxicity ALT cancer therapeutic window

Apoptosis Induction: DIZ-3 Dose-Dependent Effect in U2OS ALT Cells

DIZ-3 induces significant apoptosis in U2OS ALT cancer cells in a dose-dependent manner. Treatment with 2.5 μM DIZ-3 for 24 hours increased the apoptotic cell population from 10.1% (vehicle control) to 24.9% [1]. Additionally, DIZ-3 caused S-phase cell cycle arrest, with S-phase population increasing from 24.0% to 32.2% at 2.5 μM [1].

apoptosis cell cycle arrest ALT cancer

Transcriptional Selectivity: DIZ-3 Minimal Effect on G4-Dependent Oncogenes

Unlike many monomeric G4 ligands that broadly affect transcription of G4-containing promoter regions (e.g., c-MYC, c-KIT, BCL-2), DIZ-3 exhibited little effect on the transcription of several G4-dependent oncogenes [1]. This suggests that DIZ-3's telomeric multimeric G4 targeting spares promoter G4s that are often unintentionally modulated by generic G4 ligands.

transcriptional selectivity G4-dependent oncogenes off-target effects

Functional Assays: DIZ-3 Inhibits Colony Formation and Migration in ALT Cells

Beyond acute cytotoxicity, DIZ-3 demonstrates functional anti-tumor effects in long-term assays. Treatment with DIZ-3 (0.12–0.5 μM, 7 days) significantly reduced colony formation in U2OS cells [1]. Additionally, at the same concentration range (0.12–0.5 μM, 24 hours), DIZ-3 significantly inhibited cell migration in wound healing assays [1].

colony formation cell migration anti-proliferative

Recommended Research Applications for DIZ-3 Based on Quantitative Evidence


ALT-Positive Cancer Cell Line Screening and Mechanism Studies

DIZ-3 is optimally deployed in studies using ALT-positive cancer cell lines (e.g., U2OS osteosarcoma, SAOS-2) where its 14-fold selectivity margin (IC50 2.1 μM cancer vs. 29.3 μM normal fibroblasts) provides a defined therapeutic window for mechanism-of-action experiments [1]. The compound's minimal effect on promoter G4-driven oncogenes makes it particularly suitable for telomere-specific pathway analysis without confounding transcriptional noise [1].

Telomeric Multimeric G-Quadruplex Biophysical and Structural Studies

DIZ-3 serves as a validated probe for investigating multimeric G4 structures at telomeric overhangs. Its dimeric architecture and intercalation at the G4-G4 interface [1] make it a preferred tool for FRET melting, circular dichroism, and EMSA experiments designed to characterize higher-order G4 conformations relevant to ALT biology [1].

ALT-Dependent Apoptosis and Cell Cycle Profiling

Researchers quantifying ALT-specific apoptotic responses should consider DIZ-3 based on its demonstrated 2.5-fold increase in apoptosis (10.1% to 24.9% at 2.5 μM) and S-phase arrest (24.0% to 32.2%) in U2OS cells [1]. These quantitative benchmarks support its use in flow cytometry-based studies of ALT cancer cell death mechanisms.

Long-Term Clonogenic and Migration Assays in ALT Models

For functional endpoint studies extending beyond 72 hours, DIZ-3's validated activity in colony formation (0.12–0.5 μM, 7 days) and migration inhibition (0.12–0.5 μM, 24 hours) assays [1] positions it as a suitable chemical probe for investigating the sustained effects of telomeric multimeric G4 stabilization on ALT cancer cell behavior.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for DIZ-3

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.